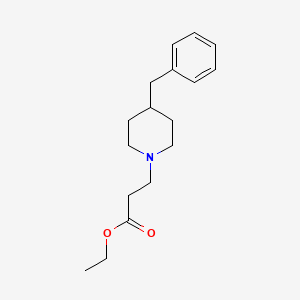

Ethyl 3-(4-benzylpiperidin-1-yl)propionate

Beschreibung

Ethyl 3-(4-benzylpiperidin-1-yl)propionate is a piperidine-derived compound featuring a benzyl substituent at the 4-position of the piperidine ring and an ethyl propionate ester moiety. This structure is associated with diverse pharmacological activities, particularly cholinesterase inhibition and antioxidant properties, as evidenced in studies on structurally related hydrazide derivatives (e.g., compound 3h and 4h in , and 9).

Eigenschaften

IUPAC Name |

ethyl 3-(4-benzylpiperidin-1-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2/c1-2-20-17(19)10-13-18-11-8-16(9-12-18)14-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRMUPICEACVPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1CCC(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-benzylpiperidin-1-yl)propionate typically involves the reaction of 4-benzylpiperidine with ethyl 3-bromopropionate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of Ethyl 3-(4-benzylpiperidin-1-yl)propionate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 3-(4-benzylpiperidin-1-yl)propionate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Analgesic Properties

Ethyl 3-(4-benzylpiperidin-1-yl)propionate is structurally related to fentanyl and other synthetic opioids. Research indicates that compounds within this structural framework can exhibit significant analgesic effects. For instance, modifications to the piperidine ring and the introduction of various substituents can lead to enhanced potency compared to traditional opioids .

Neuropeptide Y Antagonism

Some studies suggest that derivatives of piperidine, including this compound, may act as antagonists for neuropeptide Y receptors. This action could have implications for treating conditions related to obesity and anxiety disorders .

Synthesis and Derivatives

The synthesis of Ethyl 3-(4-benzylpiperidin-1-yl)propionate typically involves the reaction of 4-benzylpiperidine with ethyl propionate under appropriate conditions. The process can be optimized through various methods such as:

- Nucleophilic Substitution : Utilizing nucleophiles to replace leaving groups in piperidine derivatives.

- Acylation Reactions : Modifying the acyl groups attached to the nitrogen atom in the piperidine structure can yield compounds with varying pharmacological profiles .

Table 1: Summary of Key Studies on Ethyl 3-(4-benzylpiperidin-1-yl)propionate

Wirkmechanismus

The mechanism of action of Ethyl 3-(4-benzylpiperidin-1-yl)propionate involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes involved in neurotransmitter metabolism. The exact pathways and targets are still under investigation, but it is believed to modulate the activity of dopamine and serotonin systems.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares ethyl 3-(4-benzylpiperidin-1-yl)propionate with key analogs:

Key Observations :

- Lipophilicity : The benzyl group in the target compound increases lipophilicity compared to morpholine or piperazine derivatives, favoring membrane permeability.

- Solubility : Piperazine and morpholine analogs exhibit higher aqueous solubility due to polar functional groups (e.g., oxygen in morpholine, hydrochloride salt in piperazine derivatives).

Pharmacological Activity

Cholinesterase Inhibition

- Ethyl 3-(4-benzylpiperidin-1-yl)propionate derivatives (e.g., 4h ) demonstrate potent acetylcholinesterase (AChE) inhibition (IC₅₀ values in low micromolar range), attributed to the benzylpiperidine moiety’s interaction with the enzyme’s peripheral anionic site.

- Morpholine analogs : Reduced activity due to the electron-rich oxygen atom, which may disrupt π-π stacking with AChE’s aromatic residues.

Antioxidant Capacity

Challenges :

Environmental and Industrial Considerations

Biologische Aktivität

Ethyl 3-(4-benzylpiperidin-1-yl)propionate is a compound of interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions, mechanisms, and therapeutic potentials based on available literature and research findings.

Chemical Structure and Properties

Ethyl 3-(4-benzylpiperidin-1-yl)propionate is characterized by its molecular formula . The structure features a piperidine ring substituted with a benzyl group, contributing to its pharmacological properties. The compound is soluble in organic solvents and has been studied for various biological activities.

The biological activity of Ethyl 3-(4-benzylpiperidin-1-yl)propionate can be attributed to its interaction with various neurotransmitter systems. It has been shown to affect:

- Dopaminergic System : Compounds with similar structures have demonstrated significant affinity for dopamine transporters (DAT), suggesting potential applications in treating disorders like Parkinson's disease and schizophrenia .

- Serotonergic System : Research indicates that derivatives of piperidine compounds can modulate serotonin receptors, which may have implications for mood disorders and anxiety .

Pharmacological Studies

Several studies have evaluated the pharmacological properties of Ethyl 3-(4-benzylpiperidin-1-yl)propionate:

- Antimicrobial Activity : A study investigated the antimicrobial efficacy of related piperidine derivatives against various bacterial strains. Results indicated that certain modifications could enhance activity against pathogens like Xanthomonas axonopodis and Ralstonia solanacearum .

- Antinociceptive Effects : In vivo studies assessed the analgesic properties using models like the acetic acid-induced writhing test in mice. The compound demonstrated significant antinociceptive activity, suggesting potential as an analgesic agent .

- Anti-inflammatory Activity : The compound showed promise in reducing inflammation in carrageenan-induced edema models, indicating potential applications in treating inflammatory diseases .

Case Studies

A notable case study involved the synthesis of various piperidine derivatives, including Ethyl 3-(4-benzylpiperidin-1-yl)propionate, followed by biological evaluation. The study reported:

- Enhanced Binding Affinity : Modifications to the benzyl group improved binding affinity to dopamine receptors, which could enhance therapeutic efficacy in neuropsychiatric disorders.

- Comparative Analysis : A comparative study highlighted that while similar compounds exhibited varying degrees of biological activity, Ethyl 3-(4-benzylpiperidin-1-yl)propionate maintained a favorable profile for further development .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.